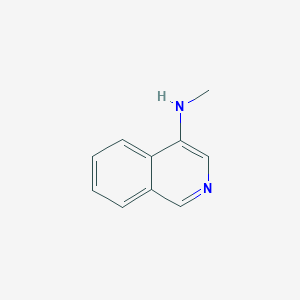

N-methylisoquinolin-4-amine

CAS No.: 1315303-80-0

Cat. No.: VC5657588

Molecular Formula: C10H10N2

Molecular Weight: 158.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315303-80-0 |

|---|---|

| Molecular Formula | C10H10N2 |

| Molecular Weight | 158.204 |

| IUPAC Name | N-methylisoquinolin-4-amine |

| Standard InChI | InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 |

| Standard InChI Key | RCLYYEBHUVICFQ-UHFFFAOYSA-N |

| SMILES | CNC1=CN=CC2=CC=CC=C21 |

Introduction

Chemical Identity and Nomenclature

N-Methylisoquinolin-4-amine is systematically named according to IUPAC guidelines as N-methylisoquinolin-4-amine, reflecting the substitution of a methyl group on the amine moiety at the 4-position of the isoquinoline backbone . The compound is registered under multiple synonyms and identifiers, including the CAS number 1315303-80-0 and PubChem CID 20493414 .

Molecular Formula and Weight

The molecular formula C₁₀H₁₀N₂ corresponds to a monoisotopic mass of 158.0844 g/mol, with the following elemental composition:

-

Carbon: 75.92%

-

Hydrogen: 6.37%

-

Nitrogen: 17.71%

This composition aligns with the isoquinoline scaffold, where the nitrogen atoms are positioned at the 1- and 4-positions of the fused ring system .

Synonyms and Registry Identifiers

The compound is cataloged under several aliases across chemical databases:

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-methylisoquinolin-4-amine |

| CAS Registry Number | 1315303-80-0 |

| PubChem CID | 20493414 |

| SCHEMBL ID | SCHEMBL8352436 |

| F88945 | F88945 |

These identifiers facilitate cross-referencing in chemical literature and databases .

Structural Characteristics

The structural elucidation of N-methylisoquinolin-4-amine reveals a planar isoquinoline system with a methylamine group at the 4-position. The molecule’s aromaticity and electron-rich nitrogen atoms influence its reactivity and intermolecular interactions.

2D and 3D Representations

The 2D structure, represented by the SMILES string CNC1=CN=CC2=CC=CC=C21, highlights the connectivity of the methylamine group to the isoquinoline core . The 3D conformation, accessible via PubChem’s interactive model, demonstrates a slight puckering of the heterocyclic ring due to steric effects from the methyl substituent .

Spectroscopic Identifiers

-

InChI:

InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 -

InChIKey:

RCLYYEBHUVICFQ-UHFFFAOYSA-N

These identifiers encode the compound’s stereochemical and structural details, enabling precise database queries .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing efficient, scalable routes to N-methylisoquinolin-4-amine remains a priority.

-

Biological Screening: In vitro assays to evaluate antimicrobial, anticancer, and enzyme-inhibitory activities are essential.

-

Computational Studies: Molecular docking and QSAR modeling could predict binding affinities for drug targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume